molecular formula C25H24O6 B1259345 Isopomiferin

Isopomiferin

Cat. No. B1259345
M. Wt: 420.5 g/mol
InChI Key: FYVQSXRFGAIFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopomiferin is a natural product found in Maclura pomifera with data available.

Scientific Research Applications

Antioxidant Properties and DNA Protection

Isopomiferin, along with other compounds like pomiferin and osajin, has been studied for its antioxidant properties. A study by Diopan et al. (2008) evaluated these properties using electrochemical and spectrometric methods. They found that isopomiferin exhibits significant antioxidant activity. Additionally, they observed protective effects of these compounds on DNA exposed to oxygen radicals, although isopomiferin showed a decreased effect compared to others.

Antiproliferative Activity in Breast Epithelial Cells

A study by Yang et al. (2011) highlighted the antiproliferative activity of pomiferin, a compound related to isopomiferin, in breast epithelial cells. This study showed selective antiproliferative activity against tumorigenic breast epithelial cell lines with limited toxicity toward non-tumorigenic cells.

Inhibition of Carbonic Anhydrase Isoenzymes

Research by Dilek et al. (2017) focused on the inhibition of carbonic anhydrase isoenzymes by natural products including isopomiferin. These findings suggest potential therapeutic applications in areas like antiglaucoma treatment.

Impact on Adipocyte Function

Studies on isoflavones, the group of compounds to which isopomiferin belongs, have shown various effects on health, particularly in metabolic processes. For instance, Ryan-Borchers et al. (2006) examined the effects of isoflavones on immune function and oxidative stress in postmenopausal women, finding modulatory effects on B cell populations and protection against DNA damage.

properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one

InChI

InChI=1S/C25H24O6/c1-24(2)9-7-14-21(30-24)15-8-10-25(3,4)31-23(15)19-20(28)16(12-29-22(14)19)13-5-6-17(26)18(27)11-13/h5-7,9,11-12,26-27H,8,10H2,1-4H3

InChI Key

FYVQSXRFGAIFQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)O)O)C=CC(O3)(C)C)C

synonyms

isopomiferin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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